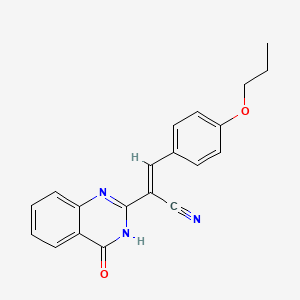![molecular formula C20H26N2O2 B5969492 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5969492.png)
3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. Additionally, it has been investigated for its potential as a novel antidepressant and anxiolytic agent.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as serotonin, dopamine, and norepinephrine. It may also interact with ion channels and receptors involved in pain perception and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide can produce significant biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, increase locomotor activity, and improve cognitive function. It may also have neuroprotective effects and promote neuronal regeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in lab experiments is its high potency and selectivity for its target receptors. It also has a relatively low toxicity profile, making it a safer alternative to other analgesic and anti-inflammatory drugs. However, its limited solubility and stability may pose challenges in certain experimental settings.
Future Directions
There are several future directions for research on 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is its potential as a novel treatment for chronic pain and inflammation. It may also be investigated for its potential as a neuroprotective and neuroregenerative agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies may explore its potential as a novel antidepressant and anxiolytic agent.
Synthesis Methods
The synthesis of 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide involves the reaction of 2-phenylethylamine with 3-(2-furyl)acrylic acid, followed by the reduction of the resulting imine with sodium borohydride. This method has been optimized to achieve high yields and purity of the final product.
properties
IUPAC Name |
3-(furan-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-20(11-10-19-9-5-15-24-19)21-18-8-4-13-22(16-18)14-12-17-6-2-1-3-7-17/h1-3,5-7,9,15,18H,4,8,10-14,16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQFRGJHTUXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylacetamide](/img/structure/B5969415.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5969434.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B5969442.png)

![trans-4-[(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)amino]cyclohexanol](/img/structure/B5969468.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969483.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5969490.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5969497.png)
![N-(2-methoxyphenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5969501.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5969517.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5969531.png)